molecular formula C8H11ClO B2856140 2-Chloro-1-spiro[2.3]hexan-5-ylethanone CAS No. 2413877-81-1

2-Chloro-1-spiro[2.3]hexan-5-ylethanone

Cat. No.: B2856140
CAS No.: 2413877-81-1
M. Wt: 158.63
InChI Key: HQTKNUWSJMVDSC-UHFFFAOYSA-N
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Description

2-Chloro-1-spiro[2.3]hexan-5-ylethanone is a useful research compound. Its molecular formula is C8H11ClO and its molecular weight is 158.63. The purity is usually 95%.
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Scientific Research Applications

Photosensitization and Singlet Oxygen Generation

Spiro compounds have been explored for their potential in photosensitization and singlet oxygen generation. For instance, spiro derivatives, including those related to the core structure of 2-Chloro-1-spiro[2.3]hexan-5-ylethanone, have shown efficient singlet oxygen (^1O_2) generation upon irradiation. This property is crucial for applications in photodynamic therapy (PDT) and organic synthesis, where ^1O_2 can mediate various reactions. The efficiency of these compounds is attributed to their structural features, which facilitate intersystem crossing and enhance the generation of ^1O_2 (Ohshita et al., 2016).

Photochromic Properties

Spiro-fused diarylethenes, synthesized from reactions involving compounds like this compound, exhibit photochromic properties. These materials can change color upon exposure to light, making them suitable for applications in optical data storage, photo-switching devices, and smart windows. The reactivity and the nature of the spiro-fusion play a significant role in the photochromic behavior of these compounds (Belikov et al., 2015).

Medicinal Chemistry and Drug Discovery

Spiro compounds, including spiro[pyrrolidin-3,3'-oxindoles], are of significant interest in medicinal chemistry due to their biological activities. Enantioselective synthesis methods have been developed to produce these compounds with high enantiopurity and structural diversity. Such spirooxindoles are promising candidates for drug discovery, exhibiting potential as inhibitors of various biological targets (Chen et al., 2009).

Material Science and Electron Acceptance

Spiro compounds are explored in material science for their electron-accepting properties. Specifically, spiroannelated methanofullerenes demonstrate significant electronic effects due to their structure, affecting their electron-accepting abilities. These properties are pivotal for the development of organic electronic devices, such as solar cells and transistors (Knight et al., 1997).

Organocatalysis

The spiro[pyrrolidin-3,3'-oxindoles] framework, accessible through reactions involving compounds analogous to this compound, serves as a critical motif in organocatalysis. These compounds are used to catalyze various organic transformations, demonstrating the versatility of spiro compounds in synthetic organic chemistry (Chen et al., 2009).

Properties

IUPAC Name

2-chloro-1-spiro[2.3]hexan-5-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-5-7(10)6-3-8(4-6)1-2-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTKNUWSJMVDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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